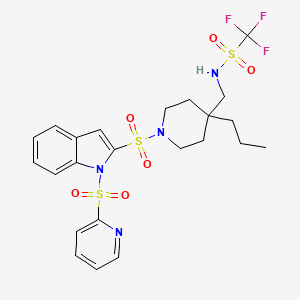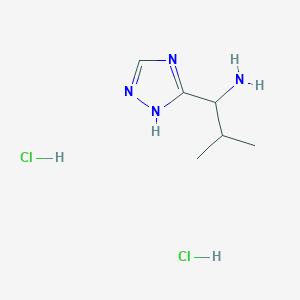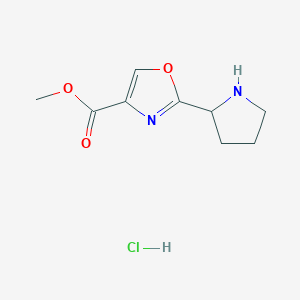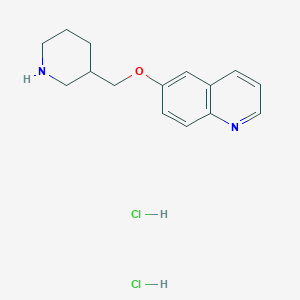
CB2R-IN-1
概要
説明
CB2R-IN-1 is a potent cannabinoid CB2 receptor inverse agonist . The cannabinoid receptor type 2 (CB2R) is a G protein-coupled receptor (GPCR) that is considered a promising therapeutic target in inflammation-related disorders .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a formula of C23H27F3N4O6S3 and a molecular weight of 608.67 . It’s part of the GPCR family, which includes the cannabinoid receptors type 1 and 2 (CB1/2R) .
Chemical Reactions Analysis
This compound is a potent cannabinoid CB2 receptor ligand with excellent selectivity over the CB1 receptor . It’s known that CB2R activation is a general and robust principle to attenuate inflammation and associated tissue injury .
Physical And Chemical Properties Analysis
This compound is a small molecule with a molecular weight of 608.67 and a formula of C23H27F3N4O6S3 . More detailed physical and chemical properties are not available in the search results.
科学的研究の応用
神経精神疾患
CB2R-IN-1: は、様々な神経精神疾患の治療において有望視されています。 CB2受容体(CB2R)の活性化は、不安、うつ病、統合失調症、中毒などの状態において重要な役割を果たす神経免疫クロストークを調節する可能性があります 。 This compoundは、精神活性物質に一般的に見られる副作用なしに、中枢神経系の障害の治療に臨床的に有効な候補として注目されています .
神経変性疾患
神経変性疾患の分野では、this compoundは潜在的な治療薬として注目されています。 アルツハイマー病やパーキンソン病などの疾患において重要な要素であるタンパク質凝集に基づく病態を軽減し、炎症を抑制する役割を果たす可能性があります 。 これらの疾患の患者さんの脳サンプルにおけるCB2Rの上昇は、this compoundが神経変性に関連する認知および記憶の欠損の一部を管理し、潜在的に逆転させるのに役立つ可能性を示唆しています .
炎症性疾患
This compoundは、有意な抗炎症作用を示します。脳内の炎症過程に関与するミクログリア細胞およびアストロサイトの活性化を調節することが観察されています。 この調節は、炎症性サイトカインの抑制と炎症性マーカーのクリアランスを促進し、パーキンソン病などの状態に対する治療戦略を提供することができます .
免疫調節
This compoundの免疫調節作用は注目に値します。 主に免疫細胞に存在するCB2受容体に影響を与えることで、this compoundは免疫応答を調節することができ、免疫系が重要な役割を果たす疾患の治療において貴重なツールとなる可能性があります .
抗酸化作用
This compoundは、抗酸化作用も示します。これは、慢性疾患や老化につながる可能性のある酸化ストレスから細胞を保護する上で不可欠です。 This compoundは、CB2Rを介した抗酸化作用を発揮する能力により、様々な病理学的状態における酸化損傷に対抗する候補となっています .
様々な病態における治療の可能性
最後に、this compoundの治療の可能性は、幅広い病態にわたります。心血管、消化器、肝臓、腎臓、肺の疾患、さらには癌の治療に関連しています。 CB2Rを介して疾患の病態発生を調節する役割により、将来の薬物開発のための有望な標的となっています .
作用機序
Target of Action
CB2R-IN-1 primarily targets the Cannabinoid Receptor 2 (CB2R), a G protein-coupled receptor . This receptor is primarily expressed in the immune system under normal conditions, but its expression can be robustly induced in various disease states . The CB2R is notably expressed in most leukocyte types, including eosinophils, neutrophils, monocytes, B and T lymphocytes .
Mode of Action
this compound interacts with its primary target, the CB2R, to exert its effects. Activation of CB2R has been shown to result in β-endorphin release from keratinocytes, which then acts on primary afferent neurons to inhibit nociception . The activation of CB2R can also regulate the functions of human leukocytes .
Biochemical Pathways
this compound’s interaction with CB2R affects several biochemical pathways. For instance, CB2R activation can yield vasodilation via vanilloid TRPV1 channels . Additionally, CB2R activation controls intracellular autophagy and may regulate secretion of extracellular vesicles from adipocytes that participate in recycling of lipid droplets .
Result of Action
The activation of CB2R by this compound can have several molecular and cellular effects. For instance, it can mitigate NLRP3-mediated neuroinflammation . It can also inhibit the binding of fork head box g1 to the autophagy molecule microtubule-associated protein 1 light chain 3 beta, increase astrocytic autophagy levels, and facilitate NLRP3 degradation through the autophagy–lysosome pathway .
Action Environment
Environmental factors can influence the action of this compound. For example, stressors can interact with CB2R function to increase the risk of depression-like behaviors . Furthermore, the activation of CB2R can be influenced by the presence of other receptors such as the cannabinoid 1 receptor (CB1R), peroxisome proliferator-activated receptor gamma (PPARγ), and 5-Hydroxytryptamine receptor 4 (5-HT4R) .
Safety and Hazards
特性
IUPAC Name |
1,1,1-trifluoro-N-[[4-propyl-1-(1-pyridin-2-ylsulfonylindol-2-yl)sulfonylpiperidin-4-yl]methyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27F3N4O6S3/c1-2-10-22(17-28-39(35,36)23(24,25)26)11-14-29(15-12-22)38(33,34)21-16-18-7-3-4-8-19(18)30(21)37(31,32)20-9-5-6-13-27-20/h3-9,13,16,28H,2,10-12,14-15,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSFQIHOYMIPMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCN(CC1)S(=O)(=O)C2=CC3=CC=CC=C3N2S(=O)(=O)C4=CC=CC=N4)CNS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27F3N4O6S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q2: Considering the study highlighting CB2R's role in modulating microglia polarization [], how could this knowledge be applied to investigate the potential of CB2R-IN-1 in neuroinflammatory diseases?
A2: The study [] demonstrated that activating CB2R promoted the shift of microglia from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype in a chronic pain model. This suggests that CB2R agonists like this compound could potentially be investigated for their ability to modulate microglia activity and dampen neuroinflammation, which is a key feature of many neurological diseases. Investigating the effects of this compound on microglia polarization in relevant disease models could offer valuable insights into its therapeutic potential for neuroinflammatory conditions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(Piperidin-3-ylmethyl)sulfonyl]piperidine hydrochloride](/img/structure/B1487425.png)
![N,N-Dimethyl-2-azabicyclo[2.2.1]heptan-7-amine](/img/structure/B1487428.png)


![N-[3-(10H-Phenothiazin-10-yl)propyl]guanidine hydrochloride](/img/structure/B1487433.png)

![3-Phenyl-1-azaspiro[4.5]decane hydrochloride](/img/structure/B1487436.png)

![N,N-Diethyl-2-azabicyclo[2.2.1]heptan-7-amine](/img/structure/B1487440.png)
![[2-Methylhexahydropyrrolo[3,4-c]pyrrol-3(1H)-yl]methanol](/img/structure/B1487441.png)
![tert-Butyl 3-[(benzylamino)methyl]-3-(hydroxymethyl)-1-piperidinecarboxylate](/img/structure/B1487444.png)

![N-[2-(Methylamino)-2-oxoethyl]-1-hydrazinecarboxamide hydrochloride](/img/structure/B1487446.png)